S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
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Overview
Description
S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide: is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves multiple steps, each requiring precise conditions to ensure the correct sequence and structure of amino acids. The process typically begins with the protection of amino groups using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions . The amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this peptide would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient and scalable production of peptides. SPPS involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds that stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, where functional groups on the amino acids are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Chemistry: The peptide is used in studies involving peptide synthesis and modification techniques. It serves as a model compound for developing new synthetic methods and understanding peptide behavior under different conditions .
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. Its complex structure makes it a valuable tool for investigating the roles of specific amino acid sequences in biological processes .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for developing treatments for various diseases .
Industry: In the industrial sector, the peptide can be used in the development of new materials, such as hydrogels and nanomaterials, due to its ability to form stable structures and interact with other molecules .
Mechanism of Action
The mechanism of action of S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function . This interaction can trigger various cellular responses, making the peptide a valuable tool for studying cellular mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
S-Benzyl-N-benzyloxycarbonyl-L-cysteine: A simpler peptide with similar protective groups but fewer amino acids.
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate: Another peptide with a similar structure but different functional groups.
Uniqueness: S-Benzyl-N-(benzyloxycarbonyl)-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is unique due to its complex structure and the presence of multiple functional groups that allow for diverse interactions and reactions. Its length and sequence provide a higher degree of specificity and functionality compared to simpler peptides .
Properties
CAS No. |
3274-73-5 |
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Molecular Formula |
C65H86N12O14S2 |
Molecular Weight |
1323.6 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-benzylsulfanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C65H86N12O14S2/c1-5-40(4)56(76-60(85)49(31-41-23-25-45(78)26-24-41)71-61(86)51(38-93-36-44-20-13-8-14-21-44)74-65(90)91-34-42-16-9-6-10-17-42)63(88)70-47(27-28-53(67)79)58(83)72-50(32-54(68)80)59(84)75-55(81)33-69-57(82)48(30-39(2)3)73-62(87)52-22-15-29-77(52)64(89)46(66)37-92-35-43-18-11-7-12-19-43/h6-14,16-21,23-26,39-40,46-52,56,78H,5,15,22,27-38,66H2,1-4H3,(H2,67,79)(H2,68,80)(H,69,82)(H,70,88)(H,71,86)(H,72,83)(H,73,87)(H,74,90)(H,76,85)(H,75,81,84)/t40-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1 |
InChI Key |
IQLSPOXZOMMTIE-OSGGSMKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CSCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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